2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N3/c9-2-4-15-6(1-3-13)5-7(14-15)8(10,11)12/h5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPLOLZGLKBJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation and Regioselectivity
A key step is the synthesis of 1,3-substituted pyrazoles with high regioselectivity, avoiding the formation of 1,5-isomers. According to patent WO2009135808A2, the pyrazole formation is carried out by cyclization reactions under controlled temperature (20 to 110 °C) and reaction times (0.1 to 15 hours), yielding the desired 1,3-pyrazole with an isomeric ratio of at least 20:1, often exceeding 100:1 in favor of the 1,3-isomer.
Table 1: Reaction Conditions for Pyrazole Formation
| Parameter | Range/Value |
|---|---|
| Temperature | 0 to 150 °C (preferably 20-110 °C) |
| Reaction Time | 0.1 to 15 hours |
| Isomer Ratio (1,3:1,5) | ≥ 20:1, often ≥ 100:1 |
| Isolation Methods | Precipitation, crystallization, distillation |
This high regioselectivity is crucial for the subsequent selective functionalization steps.
Attachment of Acetonitrile Group at the 5-Position
The acetonitrile moiety is introduced at the 5-position of the pyrazole ring, often via substitution reactions on suitable precursors. For example, a related intermediate, 2-[3-chloro-5-(trifluoromethyl)pyridine-2-yl]acetonitrile, is synthesized by substitution on a dichloropyridine derivative with acetonitrile under alkaline catalysis at elevated temperature (110-130 °C) for 10-16 hours under protective gas and pressurization.
While this exact reaction is on a pyridine derivative, similar nucleophilic substitution strategies can be adapted for pyrazole acetonitrile derivatives.
Detailed Synthetic Route Example
A representative synthetic route for the target compound can be summarized as follows:
Synthesis of 3-(trifluoromethyl)-1H-pyrazole core
Cyclization of appropriate hydrazine and β-ketoester or equivalent precursors under controlled temperature and time to yield the 1,3-substituted pyrazole with trifluoromethyl at the 3-position.N1-Alkylation with 2-fluoroethyl group
N-alkylation of the pyrazole nitrogen with 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide) in the presence of base to afford the N-(2-fluoroethyl) pyrazole derivative with high regioselectivity and yield.Introduction of acetonitrile substituent at C5
Functionalization at the 5-position via substitution or coupling reactions, possibly involving a halogenated intermediate and nucleophilic displacement with acetonitrile or its equivalent.Purification and isolation
The final compound is isolated by crystallization or chromatography, with yields depending on scale and reaction conditions.
Research Findings on Yields and Selectivity
The overall synthetic strategy achieves high purity and good yields, with regioselectivity being a critical factor in the pyrazole formation step.
Notes on Reaction Optimization and Scale-Up
- Reaction temperatures and times must be optimized to balance conversion and selectivity, especially in pyrazole cyclization steps.
- Use of Lewis acids such as BF3 or MgF2 can facilitate fluorination and substitution reactions.
- Protective atmospheres and pressurization improve substitution yields for acetonitrile introduction.
- Purification methods include crystallization from ethanol/chloroform mixtures and reverse-phase chromatography for amide or related derivatives.
Summary Table of Preparation Methods
| Step | Reaction Type | Conditions | Yield (%) | Selectivity/Notes |
|---|---|---|---|---|
| Pyrazole core synthesis | Cyclization | 20-110 °C, 0.1-15 h | 90-98 | 1,3-isomer favored ≥ 20:1 ratio |
| N1-Alkylation with 2-fluoroethyl | N-alkylation | Base, mild temperature | ~90 | High regioselectivity |
| Acetonitrile substitution | Nucleophilic substitution | 110-130 °C, 10-16 h, pressurized, protective gas | 70-85 | Requires catalyst and alkali |
| Purification | Crystallization/Chromatography | Solvent mixtures (EtOH/CHCl3), RP chromatography | - | High purity achievable |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The fluoroethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Substitution reactions can result in the replacement of the fluoroethyl or trifluoromethyl groups with other functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anti-inflammatory or anti-cancer agent. The presence of trifluoromethyl groups often correlates with increased metabolic stability and bioactivity.
Case Study :
Research has indicated that similar pyrazole derivatives exhibit significant inhibitory activity against certain cancer cell lines. For instance, compounds with trifluoromethyl groups have been shown to modulate metabolic pathways involved in tumor growth, suggesting that 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile could be explored for similar therapeutic effects .
Agrochemicals
Fluorinated compounds are increasingly used in the development of herbicides and pesticides due to their enhanced efficacy and environmental stability. This compound may serve as a lead structure for designing new agrochemicals.
Case Study :
Studies on related fluorinated pyrazoles indicate their effectiveness as herbicides, showing selective toxicity towards specific weed species while being safe for crops. This suggests that this compound could be evaluated for similar applications .
Material Science
The unique electronic properties imparted by the fluorine atoms make this compound a candidate for use in advanced materials, such as liquid crystals or polymers with specific thermal or electrical properties.
Case Study :
Research into fluorinated materials has demonstrated improved performance in electronic applications, including enhanced dielectric properties and thermal stability. The incorporation of this compound into polymer matrices could lead to innovative materials with tailored characteristics .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The fluoroethyl and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Reactivity: The 2-fluoroethyl group in the target compound improves metabolic stability compared to ethyl or methyl groups (e.g., ). Trifluoromethyl (–CF₃) at C3 increases electron-withdrawing effects, stabilizing the pyrazole ring against nucleophilic attack. This contrasts with compounds lacking –CF₃ (e.g., ), which may exhibit lower thermal stability.
Functional Group Diversity :
- Nitrile (–CN) : The target compound’s nitrile group offers versatility for click chemistry or hydrolysis to amides (–CONH₂) . In contrast, ester derivatives (e.g., ) are more prone to hydrolysis under basic conditions.
- Amine (–NH₂) : Methanamine derivatives (e.g., ) are more nucleophilic, enabling conjugation with carbonyl groups, but may exhibit reduced stability in oxidative environments.
Biological and Material Applications: The target compound’s combination of –CF₃ and –CN groups makes it a candidate for photoinduced electron transfer (PET) studies in boron complexes, similar to 1-(3-(trifluoromethyl)-1H-pyrazol-5-yl)isoquinoline derivatives . Agrochemical Potential: Analogous compounds with –CF₃ and nitrile groups (e.g., ) are used as tubulin inhibitors or fungicides, suggesting similar applications for the target compound.
Physicochemical Properties: Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., ), improving membrane permeability. Thermal Stability: Fluorinated pyrazoles generally exhibit higher melting points (e.g., 173.1°C for a related triazole ) due to strong intermolecular interactions.
Biological Activity
The compound 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H7F4N3
- Molecular Weight : 225.14 g/mol
- CAS Number : 2098101-51-8
Synthesis
The synthesis of pyrazole derivatives often involves regioselective reactions that are crucial for obtaining the desired functional groups. For instance, methods involving lithiation and electrophilic trapping have been utilized to create trifluoromethylated pyrazoles, which are significant in both pharmaceuticals and agrochemicals .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study highlighted the cytotoxic effects of various trifluoromethylated pyrazoles on human cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .
Herbicidal Activity
Another area of interest is the herbicidal activity of pyrazole derivatives. A study demonstrated that certain substituted pyrazoles showed effective herbicidal properties against various weed species. The mode of action is believed to involve disruption of plant metabolic processes, leading to reduced growth and viability .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit key enzymes involved in cell cycle regulation and metabolic pathways.
- Induction of Oxidative Stress : These compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Disruption of Signal Transduction Pathways : They can interfere with signal transduction pathways that regulate cell growth and survival.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxicity of trifluoromethylated pyrazoles on Hep3B cells, showing significant reduction in cell viability at specific concentrations. |
| Study 2 | Evaluated herbicidal effects against common agricultural weeds, demonstrating effective control with minimal phytotoxicity to crops. |
| Study 3 | Analyzed structure-activity relationships (SAR) for various pyrazole derivatives, identifying key functional groups responsible for enhanced biological activity. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
